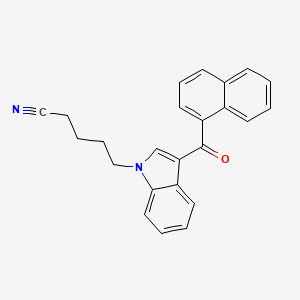
(1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole)
Vue d'ensemble
Description
“1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole”, also known as AM-2232, is a drug that acts as a potent but unselective agonist for the cannabinoid receptors . It has a Ki of 0.28 nM at CB1 and 1.48 nM at CB2 . In the United States, all CB1 receptor agonists of the 3-(1-naphthoyl)indole class such as AM-2232 are Schedule I Controlled Substances .
Synthesis Analysis
The synthesis of indole derivatives, including “1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole”, often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Bischler indole synthesis, first reported in 1892, involves alkylation of an aniline with an α-haloketone, followed by acid-catalyzed ring closure .
Molecular Structure Analysis
The molecular formula of “1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole” is C24H20N2O . The 1H and 13C-NMR and FT-IR spectrometric data revealed that the structure of the compound was 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide .
Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Bischler indole synthesis involves alkylation of an aniline with an α-haloketone, followed by acid-catalyzed ring closure .
Applications De Recherche Scientifique
Indole derivatives, including those related to "1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole", have been synthesized and analyzed for potential biological activities. For example, Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole with potential biological activities, such as acting as enzyme inhibitors and agonists in various biological processes (Avdeenko et al., 2020).
Certain benzoylindoles and naphthoylindoles have been identified as adulterants in illegal products. Nakajima et al. (2011) identified two benzoylindoles and three naphthoylindoles used as adulterants in products obtained via the Internet. These compounds, including JWH-210 and JWH-122, are known cannabinoid receptor agonists (Nakajima et al., 2011).
The photophysical properties of indole derivatives have been studied. Pereira et al. (2010) synthesized new fluorescent indole derivatives and evaluated their sensitivity to different solvents, indicating their potential as fluorescent probes (Pereira et al., 2010).
The metabolisms of certain naphthoylindoles have been investigated in vitro and in vivo. De Brabanter et al. (2013) studied the metabolism of JWH-122, a naphthoylindole, revealing insights into its biotransformation processes (De Brabanter et al., 2013).
Indoles have been used in photochemical reactions with naphthalene. Meng, Ito, and Matsuura (1987) explored the photochemical reaction of indole with naphthalene, forming addition products in solid-state photoreactions (Meng et al., 1987).
Propriétés
IUPAC Name |
5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVAIBKHFCUSMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187157 | |
| Record name | AM-2232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) | |
CAS RN |
335161-19-8 | |
| Record name | 3-(1-Naphthalenylcarbonyl)-1H-indole-1-pentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-2232 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-2232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-2232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCH8YIKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



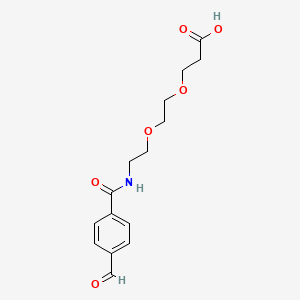
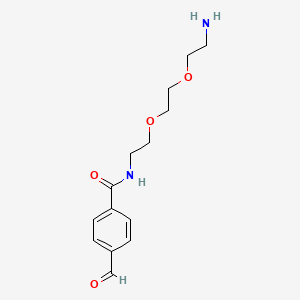
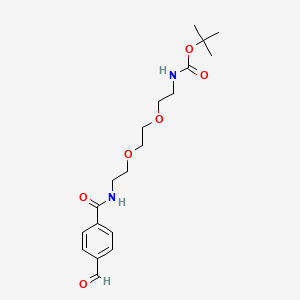
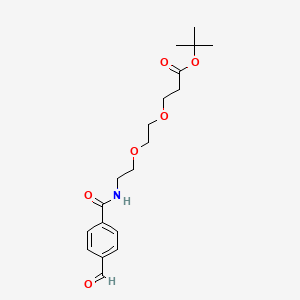
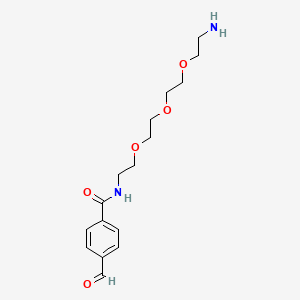
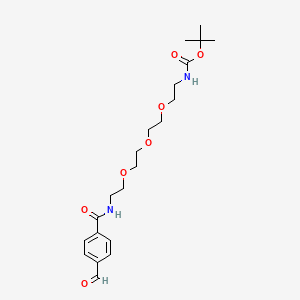
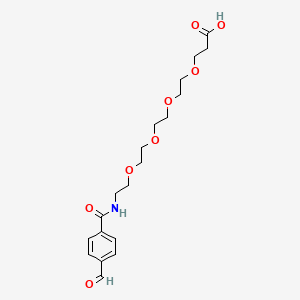
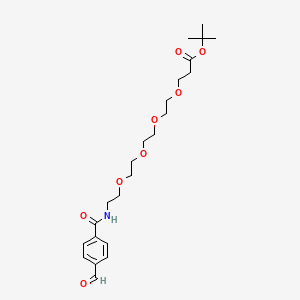
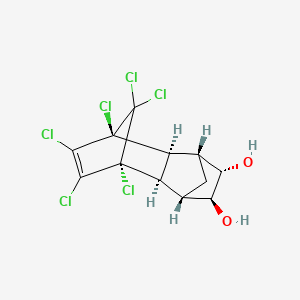
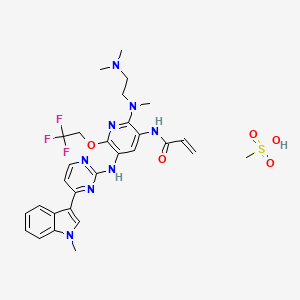
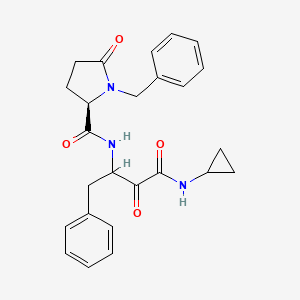
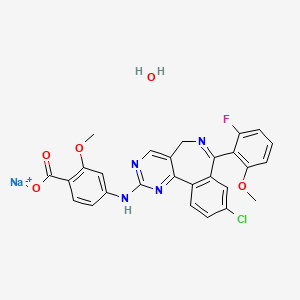
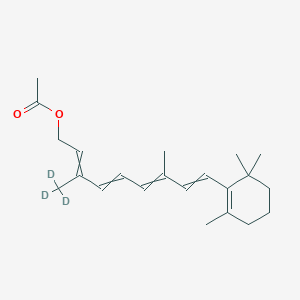
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)